molecular formula C19H14ClFN2OS B4598702 N-(3-chloro-4-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea

N-(3-chloro-4-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea

Cat. No.: B4598702
M. Wt: 372.8 g/mol
InChI Key: VSCQZJQLXXNGDY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea is a useful research compound. Its molecular formula is C19H14ClFN2OS and its molecular weight is 372.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.0499401 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Structural Characterization

One significant area of research involves the spectroscopic and structural characterization of thiourea derivatives. The study by Mary et al. (2016) on a similar compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea, highlights the use of X-ray diffraction (XRD), vibrational spectroscopy, and theoretical calculations to elucidate its molecular structure, stability, and electronic properties. This research demonstrates the compound's potential in materials science due to its notable first hyperpolarizability, indicating strong nonlinear optical (NLO) properties Mary et al., 2016.

Biological Activity

Thiourea derivatives exhibit a broad spectrum of biological activities. Research by Shadab and Aslam (2014) on thiourea ligands and their transition metal complexes reveals antimicrobial, fungicidal, and insecticidal potentials. This study underscores the enhancement of biological activity through the formation of metal complexes, suggesting applications in developing new antimicrobial agents Shadab & Aslam, 2014.

Antimicrobial and Antipathogenic Activities

Further emphasizing the biological significance, Limban et al. (2011) synthesized acylthioureas showing significant anti-pathogenic activity against bacterial strains capable of forming biofilms. This finding points to the potential of thiourea derivatives in creating novel anti-microbial agents targeting biofilm-associated infections Limban et al., 2011.

Photoluminescence and Analytical Applications

The photoluminescence properties of thiourea derivatives, such as 1-(2-Hydroxyphenyl)thiourea, have been investigated for their analytical applications, particularly in the detection of chromium(VI) ions. This study by Sunil and Rao (2015) leverages the fluorescence quenching mechanism for environmental monitoring and analysis, showcasing the compound's utility in developing sensitive analytical methods for heavy metal detection Sunil & Rao, 2015.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2OS/c20-17-12-14(8-11-18(17)21)23-19(25)22-13-6-9-16(10-7-13)24-15-4-2-1-3-5-15/h1-12H,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCQZJQLXXNGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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